An In-depth Technical Guide to the Synthesis and Characterization of Bis(aminoethoxy) Amlodipine
An In-depth Technical Guide to the Synthesis and Characterization of Bis(aminoethoxy) Amlodipine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Bis(aminoethoxy) Amlodipine, a known impurity of the widely used antihypertensive drug, Amlodipine. This document is intended for researchers, scientists, and professionals in drug development and quality control. It delves into the plausible synthetic pathways, detailed experimental protocols, and robust analytical methodologies for the unequivocal identification and characterization of this specific impurity. By elucidating the causality behind experimental choices and grounding the protocols in established analytical principles, this guide aims to serve as an authoritative resource for laboratories working with Amlodipine and its related substances.
Introduction: The Significance of Impurity Profiling in Amlodipine
Amlodipine, chemically described as (RS)-3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, is a potent calcium channel blocker prescribed for the management of hypertension and angina.[1][2] The stringent purity requirements mandated by regulatory authorities necessitate a thorough understanding and control of any impurities that may arise during the synthesis of the active pharmaceutical ingredient (API) or during its shelf life.[3] Impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product.
Bis(aminoethoxy) Amlodipine, also known as Amlodipine EP Impurity C, is a process-related impurity that is structurally similar to the parent drug.[4][5][6] Its structure is characterized by the presence of two (2-aminoethoxy)methyl side chains on the dihydropyridine ring. A comprehensive understanding of its formation, synthesis for use as a reference standard, and analytical characterization is crucial for robust quality control in the pharmaceutical industry.
Plausible Synthetic Pathway of Bis(aminoethoxy) Amlodipine
The synthesis of Bis(aminoethoxy) Amlodipine is not as commonly documented as that of Amlodipine itself. However, based on the well-established Hantzsch pyridine synthesis, a plausible route can be postulated. The formation of this impurity likely occurs as a side reaction during the synthesis of Amlodipine, potentially arising from the presence of a di-substituted starting material or through a secondary reaction on an intermediate.
A probable synthetic approach involves a modified Hantzsch condensation reaction. This would entail the condensation of three key components: an aldehyde (2-chlorobenzaldehyde), a β-ketoester containing the aminoethoxy side chain, and a second β-dicarbonyl compound.
Diagram of Plausible Synthetic Workflow
Caption: Plausible synthetic workflow for Bis(aminoethoxy) Amlodipine.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a conceptual outline based on standard organic synthesis principles and should be optimized and validated in a laboratory setting.
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Protection of the Amino Group (Optional but Recommended): To prevent side reactions, the amino group of the starting aminoethoxy acetoacetate esters is typically protected. A common protecting group is phthalimido.[2]
-
Hantzsch Condensation:
-
In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as isopropanol.
-
Add ethyl 4-(2-phthalimidoethoxy)acetoacetate (1 equivalent) and methyl 4-(2-phthalimidoethoxy)acetoacetate (1 equivalent).
-
Add a catalytic amount of a base, such as piperidine or ammonia.
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Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Isolation of the Protected Precursor:
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, filter the solid and wash with a cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue using column chromatography.
-
-
Deprotection:
-
Dissolve the protected precursor in a suitable solvent (e.g., ethanol or methanol).
-
Add hydrazine hydrate or another suitable deprotecting agent.
-
Reflux the mixture for a few hours.
-
-
Final Purification:
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After deprotection, the crude Bis(aminoethoxy) Amlodipine is purified, typically by column chromatography, to yield the final product as a pure solid.
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Comprehensive Characterization of Bis(aminoethoxy) Amlodipine
A multi-faceted analytical approach is essential for the unequivocal structural elucidation and purity assessment of Bis(aminoethoxy) Amlodipine.
Diagram of Analytical Characterization Workflow
Caption: Analytical workflow for the characterization of Bis(aminoethoxy) Amlodipine.
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC and UPLC are the workhorse techniques for assessing the purity of pharmaceutical compounds and for separating impurities from the main component.[7][8]
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Methodology: A reversed-phase HPLC method is typically employed.
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Column: C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[1][7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile and/or methanol).[1][9]
-
Detection: UV detection is commonly used, with wavelengths set around 237 nm or 360 nm for dihydropyridine compounds.[3][8]
-
-
Expected Outcome: A single, sharp peak for the pure Bis(aminoethoxy) Amlodipine reference standard, with a retention time distinct from Amlodipine and other related impurities.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.[10][11]
-
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode is a common setup.
-
Expected Outcome:
-
The mass spectrum should show a prominent protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of Bis(aminoethoxy) Amlodipine (C₂₂H₃₀ClN₃O₆, MW: 467.94 g/mol ).[5][12]
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Tandem MS (MS/MS) experiments can be performed to study the fragmentation pattern, which would show characteristic losses of the side chains and fragments of the dihydropyridine ring.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential.
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Methodology: Spectra are typically recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
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Expected ¹H NMR Features:
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Signals corresponding to the aromatic protons of the 2-chlorophenyl group.
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Distinct signals for the protons of the two ethyl ester and two methyl ester groups are absent; instead, signals for two aminoethoxy groups would be present.
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Characteristic signals for the dihydropyridine ring protons.
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Signals for the methylene protons of the two (2-aminoethoxy)methyl side chains.
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-
Expected ¹³C NMR Features:
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Resonances for the carbonyl carbons of the ester groups.
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Signals for the carbons of the dihydropyridine ring.
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Aromatic carbon signals from the 2-chlorophenyl substituent.
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Signals for the carbons of the two (2-aminoethoxy)methyl side chains.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
-
Methodology: The spectrum can be obtained using a KBr pellet or as a thin film.
-
Expected Salient Peaks:
-
N-H stretching vibrations from the amino groups and the dihydropyridine ring.
-
C=O stretching from the ester groups.
-
C-O stretching from the ester and ether linkages.
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C-Cl stretching from the chlorophenyl group.
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Quantitative Data Summary
| Parameter | Expected Value/Observation | Analytical Technique |
| Molecular Formula | C₂₂H₃₀ClN₃O₆ | MS |
| Molecular Weight | 467.94 g/mol | MS |
| Purity | ≥ 98% | HPLC/UPLC |
| ¹H NMR | Signals consistent with the proposed structure | NMR |
| ¹³C NMR | Resonances corresponding to all carbons | NMR |
| IR Absorption Bands | Characteristic peaks for N-H, C=O, C-O, C-Cl | IR |
Conclusion
The synthesis and characterization of Bis(aminoethoxy) Amlodipine are of paramount importance for the quality control of Amlodipine drug substance and product. This guide has outlined a plausible synthetic route and a comprehensive analytical workflow for its characterization. Adherence to these or similar validated protocols will ensure the accurate identification and quantification of this impurity, thereby contributing to the overall safety and efficacy of Amlodipine-based therapies. The provided methodologies, grounded in established scientific principles, offer a robust framework for researchers and analytical scientists in the pharmaceutical field.
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